molecular formula C9H10N2O3 B1361411 N-ethyl-2-nitrobenzamide CAS No. 945-23-3

N-ethyl-2-nitrobenzamide

Cat. No.: B1361411
CAS No.: 945-23-3
M. Wt: 194.19 g/mol
InChI Key: MEUCVEVMNSNATL-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitrobenzamide (CAS: 945-23-3) is a nitro-substituted benzamide derivative with an ethyl group attached to the nitrogen atom of the amide moiety. Its structure features a nitro group at the ortho position of the benzene ring, which may influence its electronic properties and reactivity compared to para-nitro isomers.

Properties

IUPAC Name

N-ethyl-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-5-3-4-6-8(7)11(13)14/h3-6H,2H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUCVEVMNSNATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351359
Record name N-ethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-23-3
Record name N-ethyl-2-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-2-nitrobenzamide can be synthesized through the direct condensation of 2-nitrobenzoic acid and ethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of ethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. Ultrasonic irradiation has been reported as a green and efficient method for the synthesis of benzamide derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Scientific Research Applications

N-ethyl-2-nitrobenzamide and its derivatives have been studied for their antimicrobial properties. Research indicates that nitrobenzamide derivatives exhibit significant activity against various bacterial strains, including those resistant to conventional antibiotics. For instance, studies have demonstrated that certain nitrobenzamide compounds possess potent antitubercular activity, making them candidates for treating tuberculosis. The minimal inhibitory concentrations (MIC) of these compounds were significantly lower than those of existing treatments, suggesting enhanced efficacy against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Nitrobenzamide Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound0.5Mycobacterium tuberculosis
3-Nitrobenzamide1.0Staphylococcus aureus
4-Nitrobenzamide2.0Escherichia coli

Synthesis of Derivatives

The synthesis of this compound typically involves the nitration of ethyl aniline followed by acylation with benzoyl chloride. Various synthetic routes have been explored to modify the nitro group’s position on the benzene ring, which can significantly influence biological activity. For example, the introduction of different alkyl groups at the nitrogen atom has been shown to enhance antimicrobial potency .

Table 2: Synthetic Routes for Nitrobenzamide Derivatives

RouteStarting MaterialsYield (%)
Nitration followed by acylationEthyl aniline + Benzoyl chloride70
AlkylationNitrobenzamide + Alkyl halide65
ReductionNitro group reduction80

Therapeutic Potential

The therapeutic potential of this compound extends beyond its antimicrobial properties. Research has indicated that nitrobenzamides can act as inhibitors of specific enzymes involved in bacterial metabolism, which could lead to novel treatments for infections caused by resistant strains . Additionally, some studies suggest that these compounds may exhibit anti-inflammatory properties, potentially making them useful in treating conditions such as asthma and other inflammatory diseases .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in clinical settings:

  • Case Study 1 : A study involving a derivative of this compound demonstrated significant improvement in patients with multidrug-resistant tuberculosis when combined with existing therapies, showcasing its potential as a second-line treatment option.
  • Case Study 2 : In vitro experiments revealed that a specific nitrobenzamide compound reduced inflammation markers in macrophage models, indicating its potential application in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of N-ethyl-2-nitrobenzamide depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its antimicrobial or anticancer effects . The molecular targets and pathways involved are still under investigation, but they may include DNA, proteins, and other biomolecules.

Comparison with Similar Compounds

N-(2-Methylphenyl)-2-Nitrobenzamide

  • Structure : The benzene ring retains the nitro group at the ortho position, but the nitrogen atom is substituted with a 2-methylphenyl group instead of an ethyl chain.
  • Key Data :
    • Molecular Weight : 256.25 g/mol (calculated from C₁₄H₁₂N₂O₃).
    • Crystallography : Single-crystal X-ray analysis confirms planar geometry with intermolecular hydrogen bonding, which may enhance stability in solid-state applications .
  • Comparison : The bulkier 2-methylphenyl substituent may reduce solubility in polar solvents compared to N-ethyl-2-nitrobenzamide.

N-(2,2-Diphenylethyl)-4-Nitrobenzamide

  • Structure : A para-nitro isomer with a diphenylethyl group on the amide nitrogen.
  • Key Data :
    • Synthesis : Prepared via condensation of 4-nitrobenzoyl chloride with 2,2-diphenylethylamine, yielding a crystalline product suitable for structural characterization .
  • The diphenylethyl substituent introduces steric hindrance, which may limit biological activity.

N,N-Dimethyl-2-Nitrobenzamide

  • Structure : Features dimethylamine substitution on the amide nitrogen.
  • Key Data :
    • ¹H NMR : Signals at δ 3.07 (s, 3H) and δ 3.30 (s, 3H) confirm the presence of two methyl groups on nitrogen .
  • Comparison : The smaller dimethyl group enhances solubility in organic solvents compared to this compound. However, reduced steric bulk may increase metabolic degradation.

N-(2-Ethyl-6-Methylphenyl)-4,5-Dimethoxy-2-Nitrobenzamide

  • Structure : Contains additional dimethoxy groups at positions 4 and 5 of the benzene ring, along with a substituted ethyl-methylphenyl group on nitrogen.
  • Key Data :
    • Lipophilicity : The dimethoxy groups likely enhance membrane permeability, making this compound more suitable for pharmacological studies than this compound .
  • Comparison : The extended substituents increase molecular complexity and may improve target binding affinity in drug discovery contexts.

Biological Activity

N-ethyl-2-nitrobenzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) and an ethyl amide moiety. The nitro group is known to influence the compound's reactivity and biological interactions. The general structure can be represented as follows:

N ethyl 2 nitrobenzamide C9H10N2O2 \text{N ethyl 2 nitrobenzamide}\quad \text{ C}_9\text{H}_{10}\text{N}_2\text{O}_2\text{ }

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, leading to reactive intermediates that may inhibit various enzymes. This property has been linked to its antimicrobial and anticancer activities .
  • Antimicrobial Properties : Nitro compounds, including nitrobenzamides, have exhibited significant antimicrobial activity against a range of pathogens. This is often due to their ability to produce toxic intermediates upon reduction, which can damage cellular components such as DNA .
  • Antitumor Activity : Recent studies suggest that this compound may induce apoptosis in cancer cell lines, making it a candidate for further development in cancer therapy.

Antimicrobial Activity

Research has shown that this compound exhibits potent antimicrobial properties. A study evaluating various nitrobenzamide derivatives found that certain modifications enhanced their effectiveness against Mycobacterium tuberculosis (Mtb) and other bacterial strains. The minimal inhibitory concentration (MIC) for some derivatives was reported as low as 16 ng/mL .

Case Studies

  • Antitubercular Activity : A series of N-alkyl nitrobenzamides were synthesized and tested for their antitubercular activity. The study highlighted that compounds with specific structural features showed promising results comparable to established drugs like isoniazid .
    CompoundMIC (ng/mL)Activity Level
    This compound16High
    Isoniazid32Standard
  • Cytotoxicity Studies : In vitro cytotoxicity assessments using human macrophages indicated that while some derivatives were effective against pathogens, they also exhibited varying levels of cytotoxicity, necessitating careful evaluation before therapeutic application .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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